molecular formula C7H9BrN2O B12335743 2-Bromo-4-isopropoxypyrimidine CAS No. 1209459-08-4

2-Bromo-4-isopropoxypyrimidine

Cat. No.: B12335743
CAS No.: 1209459-08-4
M. Wt: 217.06 g/mol
InChI Key: ZCUHCBJLQJTBNC-UHFFFAOYSA-N
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Description

2-Bromo-4-isopropoxypyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing six-membered rings that are crucial in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-isopropoxypyrimidine typically involves the bromination of 4-isopropoxypyrimidine. One common method is the reaction of 4-isopropoxypyrimidine with bromine in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-isopropoxypyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride or potassium carbonate.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions. The reactions are usually carried out in the presence of a base like potassium phosphate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.

    Oxidation and Reduction: Products include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-Bromo-4-isopropoxypyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes.

    Organic Synthesis: The compound is a versatile intermediate in the synthesis of various heterocyclic compounds.

    Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-4-isopropoxypyrimidine depends on its application. In medicinal chemistry, it often acts as an inhibitor of specific enzymes, such as kinases. The bromine atom and the isopropoxy group play crucial roles in binding to the active site of the enzyme, thereby inhibiting its activity. The compound may interact with various molecular targets and pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-methoxypyrimidine
  • 2-Bromo-4-ethoxypyrimidine
  • 2-Bromo-4-chloropyrimidine

Uniqueness

2-Bromo-4-isopropoxypyrimidine is unique due to the presence of the isopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities. Compared to its analogs, the isopropoxy group can enhance the compound’s binding affinity and selectivity towards certain enzymes.

Properties

CAS No.

1209459-08-4

Molecular Formula

C7H9BrN2O

Molecular Weight

217.06 g/mol

IUPAC Name

2-bromo-4-propan-2-yloxypyrimidine

InChI

InChI=1S/C7H9BrN2O/c1-5(2)11-6-3-4-9-7(8)10-6/h3-5H,1-2H3

InChI Key

ZCUHCBJLQJTBNC-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=NC(=NC=C1)Br

Origin of Product

United States

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